2-Chloro-N-methylpyrimidin-4-amine
Overview
Description
2-Chloro-N-methylpyrimidin-4-amine is a chemical compound with the CAS Number: 66131-68-8 . It has a molecular weight of 143.58 and its IUPAC name is 2-chloro-N-methyl-4-pyrimidinamine . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-methylpyrimidin-4-amine consists of a pyrimidine ring with a chlorine atom and a methylamine group attached . The InChI code for this compound is 1S/C5H6ClN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) .Physical And Chemical Properties Analysis
2-Chloro-N-methylpyrimidin-4-amine has a molecular weight of 143.57 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 37.8 Ų .Scientific Research Applications
Molecular Docking and Experimental Studies
A study on a molecule closely related to 2-Chloro-N-methylpyrimidin-4-amine, specifically 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, indicated its significant role in treating hypertension as a potential I1 imidazoline receptor agonist. The research utilized both experimental and theoretical techniques to investigate the molecular structure of this compound, including FT-IR, FT-Raman, NMR, and DFT. The study also explored molecular stability, charge distribution, and biological activity, suggesting anti-hypertensive properties (Aayisha et al., 2019).
Crystal and Molecular Structure Analysis
Research on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, an isomeric compound, involved determining crystal structures to understand conformational differences and hydrogen-bonding interactions. This study highlighted the significance of conformation in the crystal structure and stability of such compounds (Odell et al., 2007).
Synthesis and Biological Activity
A reaction involving 2-(2-acetoxyethyl)amino-4-chloro-6-methylpyrimidine with aromatic amines led to the synthesis of 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines. The resultant compounds displayed pronounced antituberculous effects, highlighting the potential medicinal applications of these pyrimidine derivatives (Erkin & Krutikov, 2007).
Regioselective Reactions and X-ray Analysis
A study on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl-pyrimidine showed the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This work highlighted the use of X-ray crystallography in understanding the product formation and molecular interactions in such reactions (Doulah et al., 2014).
Antibacterial Potential of Pyrimidine Derivatives
Research on the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine led to the synthesis of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine. This compound, upon further modification, showed potential as an antibacterial agent, indicating the broad scope of pyrimidine derivatives in pharmaceutical research (Etemadi et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305, P338, and P351, advising to rinse cautiously with water in case of eye contact .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 2-chloro-n-methylpyrimidin-4-amine belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
This interaction could potentially result in the observed anti-inflammatory effects .
Biochemical Pathways
Given its potential anti-inflammatory effects, it may influence pathways related to inflammation and immune response .
Result of Action
Given its potential anti-inflammatory effects, it may result in the reduction of inflammation and related symptoms .
properties
IUPAC Name |
2-chloro-N-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNSNVIQHYHUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548546 | |
Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methylpyrimidin-4-amine | |
CAS RN |
66131-68-8 | |
Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N-methylpyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.